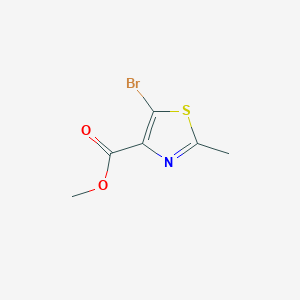

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Overview

Description

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate (CAS: 899897-21-3) is a heterocyclic compound with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.086 g/mol . Its structure features a thiazole ring substituted with a bromine atom at position 5, a methyl group at position 2, and a methyl ester at position 3. This compound is widely used as a building block in medicinal chemistry and materials science due to its reactivity and functional versatility. Its purity is typically ≥95%, and it is classified under carboxylic acid derivatives and heterocycles .

Preparation Methods

General Synthetic Approach

The synthesis typically proceeds via the construction of the thiazole ring system, followed by selective bromination and esterification. The key steps include:

- Formation of the thiazole core: Starting from appropriate α-haloketones or α-haloesters and thiourea or related sulfur-nitrogen sources to form the 1,3-thiazole ring.

- Selective bromination: Introduction of the bromine atom at the 5-position of the thiazole ring via electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Esterification: Conversion of the corresponding 4-carboxylic acid or acid chloride intermediate to the methyl ester using methanol and acid catalysts or via methylation reagents such as diazomethane or dimethyl sulfate.

Detailed Preparation Methods

Synthesis of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid (Precursor)

A common precursor for the methyl ester is the 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid. This acid is synthesized by:

- Starting with 2-methylthiazole derivatives, performing regioselective bromination at the 5-position.

- Oxidation or carboxylation at the 4-position to introduce the carboxylic acid functionality.

- Typical brominating agents include bromine or NBS, and the reaction is controlled to avoid polybromination.

- The acid is purified by crystallization or chromatography.

Esterification to Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

- The 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid is reacted with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, methylation can be achieved using diazomethane for mild and efficient ester formation, especially for sensitive substrates.

- Reaction conditions are optimized to maximize yield and purity, typically refluxing for several hours or stirring at ambient temperature depending on the method.

Alternative Routes

- Direct synthesis of the methyl ester by cyclization of α-bromo ketones or α-bromo esters with thiourea derivatives, allowing the thiazole ring to form with the ester group already in place.

- Use of protecting groups or modified reagents to improve regioselectivity and yield, especially when functional groups sensitive to bromination or esterification are present.

Research Findings and Optimization

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Bromination agent | N-Bromosuccinimide (NBS) | Selective 5-position bromination; avoids overbromination |

| Solvent | Acetonitrile, dichloromethane | Good solubility; controls reaction rate |

| Temperature | 0°C to room temperature | Controls regioselectivity and minimizes side reactions |

| Esterification catalyst | Sulfuric acid, p-TsOH, or diazomethane | Efficient methyl ester formation; diazomethane preferred for mild conditions |

| Reaction time | 2–6 hours | Dependent on reagent and temperature |

| Yield | 60–85% (overall) | Optimized by controlling reagent stoichiometry and reaction time |

These conditions are derived from multiple synthetic protocols reported in heterocyclic chemistry literature and chemical supplier data sheets.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Thiazole ring formation | α-Haloketone or α-haloester + thiourea | Construct 1,3-thiazole core | Base or acid catalysis may be used |

| 2. Bromination | NBS or Br2 in organic solvent | Introduce bromine at 5-position | Temperature control critical |

| 3. Carboxylation/Oxidation | Oxidizing agents or carboxylation reagents | Install carboxylic acid at 4-position | Purification by crystallization |

| 4. Esterification | Methanol + acid catalyst or diazomethane | Convert acid to methyl ester | Mild conditions preferred for purity |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Oxidation Products: Oxidized thiazole derivatives.

Reduction Products: Reduced thiazole derivatives.

Hydrolysis Products: 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid.

Scientific Research Applications

Common Synthesis Methods

- Bromination : Typically involves the use of bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.

- Purification : Common techniques include recrystallization and chromatography to achieve desired purity levels.

Organic Synthesis

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate serves as a versatile building block in organic synthesis. It is utilized for the preparation of various biologically active molecules and pharmaceuticals, facilitating the development of new therapeutic agents.

Biological Research

In biological studies, this compound is crucial for investigating structure-activity relationships (SAR) of thiazole derivatives. It aids researchers in understanding the biological mechanisms underlying the activities of thiazole-based compounds.

Medicinal Chemistry

The compound exhibits notable antimicrobial , anti-inflammatory , and anticancer properties:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, treatment with this compound resulted in a viability decrease of approximately 39.8% in Caco-2 cells compared to untreated controls.

Case Study 1: Anticancer Activity

In a comparative study assessing the anticancer potential of various thiazole derivatives, this compound was tested alongside established chemotherapeutics like cisplatin. The results indicated significant activity against Caco-2 cells, suggesting that structural modifications could enhance its therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated effective inhibition rates comparable to standard antibiotics, highlighting its potential as a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate would depend on its specific application. In biological systems, thiazole derivatives often interact with enzymes or receptors, altering biochemical pathways. The bromine atom and the ester group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of thiazole derivatives are highly sensitive to substituent positions and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity :

- Bromine at position 5 (target compound) vs. 2 (e.g., Methyl 2-bromo-5-isopropyl analog) alters electronic distribution, influencing nucleophilic substitution reactivity .

- The methyl ester group (COOMe) enhances solubility in organic solvents compared to the carboxylic acid analog (e.g., 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid) .

Trifluoromethyl groups (e.g., Ethyl 2-phenyl-5-trifluoromethyl analog) improve metabolic stability and lipophilicity, a feature exploited in drug design .

Crystallographic and Planarity Differences :

- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate shows near coplanarity between the thiazole and phenyl rings, except for the trifluoromethyl and ethoxy groups . This contrasts with the target compound, where steric hindrance from the 2-methyl group may reduce planarity.

Purity and Commercial Availability

The target compound is available at 95–98% purity from suppliers like Combi-Blocks (QB-2803) . Analogs such as Methyl 2-(4-bromophenyl)thiazole-4-carboxylate (97% purity) and Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate (95% purity) are similarly accessible, though their pricing varies with substituent complexity .

Research Findings and Trends

- Medicinal Chemistry : Thiazole derivatives with electron-withdrawing groups (e.g., bromine, trifluoromethyl) are prioritized in antimicrobial and anticancer agent development .

- Materials Science : The planarity of phenyl-substituted thiazoles (e.g., Ethyl 2-phenyl-5-trifluoromethyl analog) makes them candidates for organic semiconductors .

Biological Activity

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a thiazole ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylate group at the 4-position. This unique structure contributes to its reactivity and biological activity.

Target Interactions

The compound interacts with various biological targets, influencing multiple cellular pathways. It is hypothesized to bind to enzymes and receptors similarly to other thiazole derivatives, which have been shown to exhibit anti-inflammatory and analgesic properties .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Enzyme Inhibition : It can inhibit enzymes such as topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

- Cell Signaling Modulation : The compound affects cell signaling cascades by modulating kinase and phosphatase activities, which can alter gene expression and metabolic processes.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. This compound has shown efficacy against various pathogens, with studies reporting minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Several studies have demonstrated the anticancer potential of thiazole derivatives. This compound may exhibit selective cytotoxicity against cancer cell lines, potentially due to its ability to induce apoptosis through DNA damage mechanisms .

Case Studies

Case Study 1: Antimicrobial Evaluation

In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with reported MIC values ranging from 0.5 to 2 μg/mL. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

Case Study 2: Anticancer Activity

A study involving various thiazole derivatives indicated that this compound displayed significant cytotoxicity against human glioblastoma U251 cells with an IC50 value of approximately 15 µM. The mechanism was attributed to the compound's ability to induce oxidative stress and apoptosis in cancer cells .

Comparison with Related Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Methyl 5-bromo-1,3-thiazole-4-carboxylate | Lacks the methyl group at the 2-position | Moderate antimicrobial activity |

| Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | Contains an amino group instead of a methyl group at the 2-position | Enhanced anticancer activity |

The presence of both bromine and methyl groups in this compound significantly influences its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of methyl 2-methyl-1,3-thiazole-4-carboxylate using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (40–60°C). Optimization of solvent polarity (e.g., DCM vs. THF) and stoichiometric ratios (1:1.2 substrate-to-bromine) is critical to minimize side products like di-brominated derivatives .

- Validation : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and (absence of proton signals at δ 6.2–6.5 ppm for unreacted precursors) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed using a Bruker D8 VENTURE diffractometer. Data refinement is performed with SHELXL (via Olex2 interface) to resolve bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between thiazole and carboxylate groups (~5–10°) .

- Challenges : Twinning or poor diffraction quality may require iterative SHELXD/SHELXE cycles for phase resolution .

Q. What spectroscopic techniques are most effective for characterizing the bromine substituent’s electronic effects in this compound?

- Methodology :

- : Deshielding of the C2-methyl group (δ 2.4–2.6 ppm) due to bromine’s electron-withdrawing effect .

- IR Spectroscopy : C=O stretch at ~1700 cm and C–Br vibration at ~550 cm confirm functional group integrity .

- Mass Spectrometry (HRMS) : Isotopic pattern analysis (1:1 ratio for /) validates molecular ion [M+H] at m/z 223.97 .

Advanced Research Questions

Q. How can unexpected byproducts (e.g., trifluoromethyl derivatives) form during synthesis, and how are they resolved?

- Case Study : In analogous syntheses, trifluoromethyl groups may arise from solvent impurities (e.g., ethanol contamination in thionyl chloride), leading to nucleophilic substitution at C5. Isolation requires gradient column chromatography (hexane/ethyl acetate, 8:2→6:4) and LC-MS to identify side products .

- Mitigation : Use anhydrous solvents and inert atmospheres to suppress competing pathways .

Q. What computational methods are suitable for studying the compound’s electronic properties and reactivity?

- Methodology :

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, highlighting bromine’s σ-hole for SNAr reactivity .

- Molecular Docking (AutoDock Vina) : Predict binding affinity with biological targets (e.g., kinase enzymes) by modeling the carboxylate group’s hydrogen-bonding interactions .

Q. How do researchers resolve contradictions in data for thiazole derivatives?

- Example : Discrepancies in C4 carbonyl shifts (δ 160–165 ppm) may arise from solvent polarity or tautomerism. Use deuterated DMSO (δ 163.2 ppm) as a reference solvent and variable-temperature NMR to identify dynamic equilibria .

Q. What strategies are employed to evaluate the compound’s bioactivity in antimicrobial assays?

- Protocol :

- MIC Testing : Serial dilution in Mueller-Hinton broth against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with IC determination via OD measurements .

- Synergy Studies : Combine with β-lactams to assess potentiation effects using checkerboard assays .

Q. What challenges arise in scaling up purification, and how are they addressed?

- Challenges : Low solubility in aqueous phases complicates recrystallization.

- Solution : Use mixed solvents (ethanol/water, 7:3) for gradual cooling crystallization. Monitor purity via DSC (melting point: 98–100°C) and PXRD to confirm polymorph consistency .

Q. How are safety protocols tailored for handling brominated thiazoles in laboratory settings?

- Guidelines : Classify as Acute Toxicity Category 4 (oral/dermal/inhalation). Use fume hoods, nitrile gloves, and emergency eyewash stations. Store in amber glass under nitrogen to prevent photodegradation .

Q. What isosteric replacements (e.g., Cl for Br) are explored to modulate pharmacokinetics?

Properties

IUPAC Name |

methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-3-8-4(5(7)11-3)6(9)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINAXYSMTLVVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586059 | |

| Record name | Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899897-21-3 | |

| Record name | Methyl 5-bromo-2-methyl-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899897-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-methyl-1,3--thiazole-4-carboxylate-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.